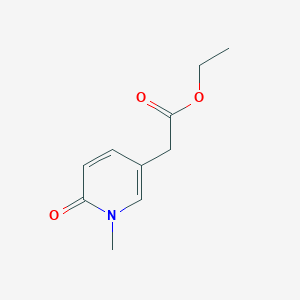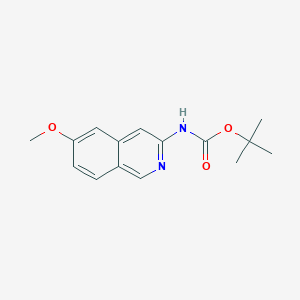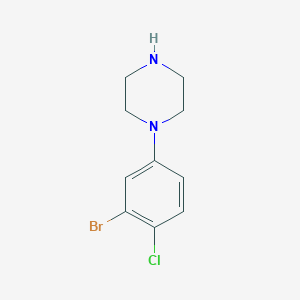
1-(3-Bromo-4-chlorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-chlorophenyl)piperazine is a chemical compound that belongs to the class of phenylpiperazines It is characterized by the presence of a bromine atom at the third position and a chlorine atom at the fourth position on the phenyl ring, which is attached to a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-chlorophenyl)piperazine typically involves the reaction of 3-bromo-4-chloroaniline with piperazine. The process can be carried out under various conditions, including the use of solvents like acetonitrile and catalysts such as potassium carbonate. The reaction is often facilitated by microwave irradiation to enhance the yield and reduce reaction time .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent quality and higher yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-4-chlorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include various substituted phenylpiperazines, which can have different pharmacological properties and industrial applications .
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-chlorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including psychiatric disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-chlorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect the central nervous system .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Bromophenyl)piperazine
- 1-(3-Chloro-4-fluorophenyl)piperazine
- 1-(3-Chlorophenyl)piperazine
Comparison: 1-(3-Bromo-4-chlorophenyl)piperazine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and industrial applications, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C10H12BrClN2 |
|---|---|
Molekulargewicht |
275.57 g/mol |
IUPAC-Name |
1-(3-bromo-4-chlorophenyl)piperazine |
InChI |
InChI=1S/C10H12BrClN2/c11-9-7-8(1-2-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
InChI-Schlüssel |
FPMUCBDHSIXGAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13650879.png)
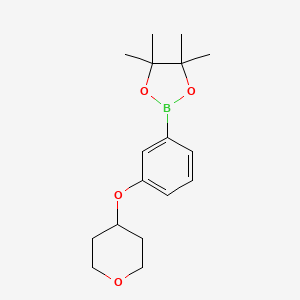
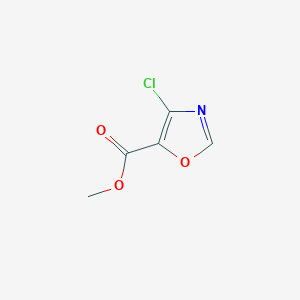
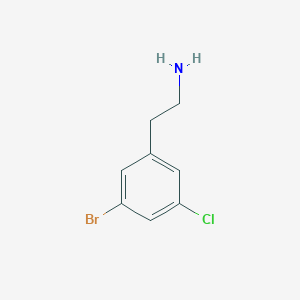
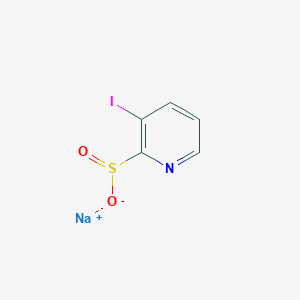
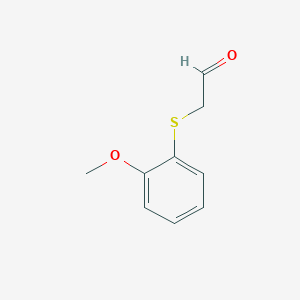
![5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B13650920.png)
![3-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13650921.png)
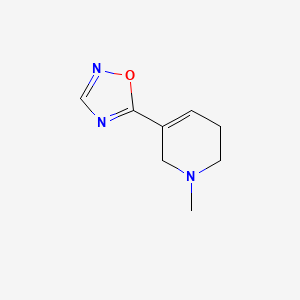

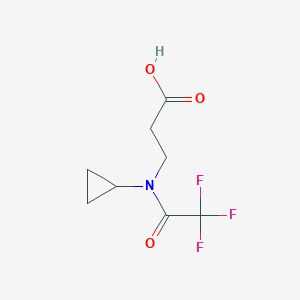
![(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13650938.png)
